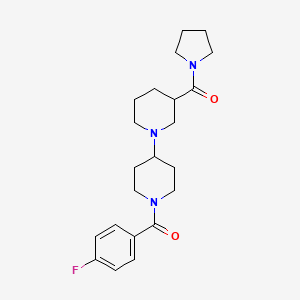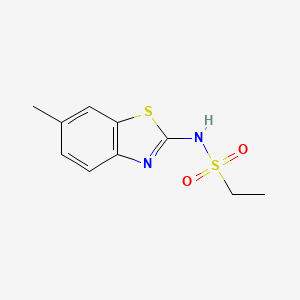![molecular formula C18H18O3S B5294095 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as DPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DPT belongs to the class of phenylpropenoids and is structurally similar to other compounds such as curcumin and resveratrol. In
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development. Additionally, this compound can activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Additionally, this compound has been shown to have analgesic effects and can reduce pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its relative ease of synthesis and high yield. Additionally, this compound has been shown to have a wide range of potential therapeutic effects, making it a versatile compound for studying different diseases and conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anticancer effects, and further research is needed to explore its potential as a cancer treatment. Finally, the mechanisms of action of this compound are not fully understood, and future research is needed to elucidate its effects on different cellular pathways.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methylthiophenylacetic acid, followed by cyclization with acetic anhydride. The yield of the synthesis process is relatively high, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied extensively for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-20-14-7-10-16(18(12-14)21-2)17(19)11-6-13-4-8-15(22-3)9-5-13/h4-12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYODBWCMSRBTJ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(2-hydroxy-3-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294022.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5294035.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)
